4-Chloro-6-methylquinoline-3-carbonitrile
Overview
Description
4-Chloro-6-methylquinoline-3-carbonitrile is a chemical compound with the molecular formula C11H7ClN2 and a molecular weight of 202.64 . It is also known by its Reaxys ID: 22919718 .
Synthesis Analysis
Quinoline derivatives, including 4-Chloro-6-methylquinoline-3-carbonitrile, are synthesized through various methods. One common approach is the chemical modification of quinoline, which results in improved therapeutic effects . A series of novel α-aminophosphonates derivatives that incorporated quinoline were synthesized via Kabachnik–Fields reaction in the presence of ionic liquid under ultrasound irradiation .Molecular Structure Analysis
The molecular structure of 4-Chloro-6-methylquinoline-3-carbonitrile consists of a quinoline ring system, which is a nitrogen-containing bicyclic compound . The structure also includes a chlorine atom and a methyl group .Chemical Reactions Analysis
Quinoline derivatives, including 4-Chloro-6-methylquinoline-3-carbonitrile, are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
4-Chloro-6-methylquinoline-3-carbonitrile has a density of 1.2±0.1 g/cm3, a boiling point of 275.6±20.0 °C at 760 mmHg, and a melting point of 51.0 to 55.0 °C . It also has a flash point of 147.0±7.4 °C .Scientific Research Applications
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- Quinoline derivatives are utilized in various areas of medicine . They are present in numerous biological compounds, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
- The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
- The synthesis of these derivatives often involves chemical modification of quinoline, which is a common approach used in drug discovery .
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Synthesis of Heterocyclic Compounds
- The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs has been highlighted in recent research . This includes the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .
- The synthetic applications of these compounds have been illustrated, and their biological evaluation has been conducted .
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- Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .
- Among the tested compounds, a derivative named “9- (4- (2-oxopyrrolidin-1-yl)-2- (phenanthren-10-yl)quinoline-6-carbonitrile)” exhibited potent antimicrobial activity comparable to standard ciprofloxacin .
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Synthesis of α-Aminophosphonates Derivatives
- A series of novel α-aminophosphonates derivatives that incorporated quinoline or quinolone, and coumarylthiazole or 5-phenylthiazol-2-amine moieties were designed and synthesized .
- These compounds were synthesized by condensation of three components via one-pot Kabachnik–Fields reaction under ultrasound irradiation .
- The synthesized compounds exhibited excellent antifungal inhibition with MIC values ranging between 0.25 and 32 μg/mL .
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Synthesis of Heterocyclic Compounds
- Multicomponent one-pot reactions of 1 H -tetrazolyl-amino-quinolines with each of malononitrile or methyl 2-cyanoacetate and 4-hydroxy-2 H -chromen-2-one or 4-hydroxy-6-methyl-2 H -pyran-2-one under the optimized conditions in the presence of L -proline as a catalyst afforded the respective 1 H -tetrazolylamino-quinolinyl-pyrano [3,2- c ] (chromenones) and (pyranones) .
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- Quinoline derivatives have shown potential as antiviral agents . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
- Among the tested compounds, a derivative named “9- (4- (2-oxopyrrolidin-1-yl)-2- (phenanthren-10-yl)quinoline-6-carbonitrile)” exhibited potent antimicrobial activity comparable to standard ciprofloxacin .
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- Quinoline derivatives have been extensively used in the treatment of various cancers . They are known to inhibit the growth of cancer cells by interfering with the DNA replication process .
- Emami et al. developed a novel class of 7-(4-((6-(chloromethyl)-3-hydroxy-4-oxo-4H-pyran-2-yl)methyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid derivatives .
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Synthesis of Pyrano [3,2- c ] (chromenones) and (pyranones)
- Multicomponent one-pot reactions of 1 H -tetrazolyl-amino-quinolines with each of malononitrile or methyl 2-cyanoacetate and 4-hydroxy-2 H -chromen-2-one or 4-hydroxy-6-methyl-2 H -pyran-2-one under the optimized conditions in the presence of L -proline as a catalyst afforded the respective 1 H -tetrazolylamino-quinolinyl-pyrano [3,2- c ] (chromenones) and (pyranones) .
Safety And Hazards
Future Directions
Quinoline derivatives, including 4-Chloro-6-methylquinoline-3-carbonitrile, have been utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, and electronics . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, the future direction in this field is likely to focus on the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
properties
IUPAC Name |
4-chloro-6-methylquinoline-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2/c1-7-2-3-10-9(4-7)11(12)8(5-13)6-14-10/h2-4,6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASARHBUDRKPMIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640955 | |
Record name | 4-Chloro-6-methylquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methylquinoline-3-carbonitrile | |
CAS RN |
1016818-79-3 | |
Record name | 4-Chloro-6-methylquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-6-methylquinoline-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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